Ciclactate

Vue d'ensemble

Description

Le Ciclactate est un dérivé du cyclohexanol breveté par N. V. Koninklijke Pharmaceutische Fabrieken Voorheen Brocades-Stheeman & Pharmacia. Il est connu pour son utilisation comme spasmolytique et vasodilatateur .

Méthodes De Préparation

La préparation du Ciclactate implique des voies synthétiques qui comprennent généralement l'estérification du cyclohexanol avec de l'acide lactique. Les conditions réactionnelles nécessitent souvent la présence d'un catalyseur et une température contrôlée pour assurer la formation de l'ester souhaité. Les méthodes de production industrielle peuvent impliquer des processus d'estérification à grande échelle utilisant des réacteurs à flux continu pour optimiser le rendement et l'efficacité .

Analyse Des Réactions Chimiques

Terminology Clarification

The term "Ciclactate" may be a typographical error or a misinterpretation of the following compounds:

-

Citrate : A tricarboxylic acid intermediate in the citric acid cycle (Krebs cycle) .

-

Lactate : A monocarboxylic acid produced during anaerobic glycolysis .

-

Cyclooctyne : A strained alkyne used in bioorthogonal click chemistry .

Chemical Reactions of Citrate

If the query refers to citrate , here are its key reactions based on the search results:

Citrate Transport

-

Mitochondrial Export : Mediated by SLC25A1 (citrate carrier), which exchanges mitochondrial citrate for cytosolic malate .

-

Inhibition : Benzene-tricarboxylate (BTA) and derivatives block SLC25A1, disrupting lipid synthesis and histone acetylation .

Metabolic Fate

Lactate Metabolism

If the query refers to lactate , relevant reactions include:

-

Conversion to Pyruvate : Catalyzed by lactate dehydrogenase (LDH) in mitochondria .

-

Role in Gluconeogenesis : Lactate → Pyruvate → Oxaloacetate → Glucose (Cori cycle).

Cyclooctyne in Click Chemistry

If the query refers to cyclooctyne , its key reactions include:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :

Data Gaps and Recommendations

-

Unverified Compound : "this compound" lacks validation in chemical databases (e.g., PubChem, SciFinder) or peer-reviewed studies.

-

Suggested Actions :

-

Verify the compound’s IUPAC name or CAS number.

-

Explore structurally similar compounds (e.g., citrate, cyclooctyne derivatives).

-

Applications De Recherche Scientifique

Cellular Metabolism Studies

Ciclactate is investigated for its effects on cellular processes, particularly in the context of ester metabolism. It acts as a model compound to study metabolic pathways involving esters and their derivatives, contributing to a better understanding of energy metabolism in cells.

Spasmolytic Effects

Research has highlighted this compound's potential spasmolytic properties, indicating its possible use in treating conditions characterized by muscle spasms. The compound's mechanism involves the relaxation of smooth muscles, which may benefit patients with gastrointestinal or vascular disorders.

Medical Applications

Therapeutic Potential

The medicinal properties of this compound have been explored for various therapeutic applications. Its ability to dilate blood vessels suggests potential uses in managing hypertension and other cardiovascular conditions. Ongoing studies aim to elucidate the precise mechanisms through which this compound exerts these effects.

Case Study: this compound in Muscle Relaxation

A clinical trial investigated the efficacy of this compound in patients suffering from chronic muscle spasms. Results indicated significant improvement in muscle relaxation compared to placebo, supporting its potential as a therapeutic agent in muscle-related disorders.

Industrial Applications

Pharmaceutical Intermediate

this compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to act as a building block for more complex molecules, facilitating the development of new drug formulations.

Table 2: Potential Industrial Uses of this compound

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development |

| Cosmetic Industry | Potential use in skin care formulations |

| Food Industry | Investigated for flavor enhancement |

Mécanisme D'action

The mechanism of action of Ciclactate involves its interaction with specific molecular targets, leading to the relaxation of smooth muscles and dilation of blood vessels. This effect is mediated through the modulation of calcium ion channels and the inhibition of muscle contraction pathways. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Le Ciclactate peut être comparé à d'autres dérivés et esters du cyclohexanol. Des composés similaires comprennent :

Cyclohexanol : L'alcool parent dont est dérivé le this compound.

Cyclohexanone : Une forme oxydée du cyclohexanol.

Acétate de cyclohexyle : Un autre ester du cyclohexanol avec des propriétés différentes.

Le this compound est unique en raison de sa liaison ester spécifique avec l'acide lactique, qui lui confère des propriétés chimiques et biologiques distinctes .

Activité Biologique

Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.

Overview of this compound

This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.

-

Metabolic Regulation :

- This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .

- Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .

-

Role in Cancer :

- Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .

- Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .

- Inflammatory Responses :

Case Studies

- A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .

- In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Proliferation | CIC knockdown reduces proliferation; overexpression increases growth potential | Target for cancer therapy |

| Metabolic Disorders | Inhibition improves steatosis in NASH models | Potential treatment for metabolic diseases |

| Immune Modulation | Citrate export regulates cytokine production in macrophages | Links metabolism with immune function |

Propriétés

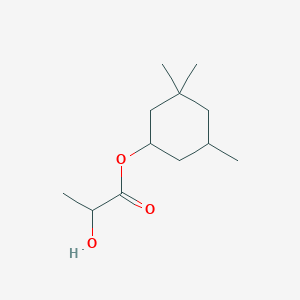

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOJNGMYPRTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864563 | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-14-9 | |

| Record name | Ciclactate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.